Acetonitrile, (1H-indol-3-ylthio)-
Overview
Description
“Acetonitrile, (1H-indol-3-ylthio)-” is a compound that combines acetonitrile and indole . Acetonitrile, often abbreviated MeCN (methyl cyanide), is the simplest organic nitrile . It is a colorless liquid and is mainly produced as a byproduct of acrylonitrile manufacture . The compound “(1H-indol-3-ylthio)acetonitrile” is a white waxy crystal with a molecular formula of C10H8N2S and a molecular weight of 188.25 .
Synthesis Analysis
Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis .Molecular Structure Analysis
The molecular structure of acetonitrile is CH3CN . The molecular structure of (1H-indol-3-ylthio)acetonitrile is C10H8N2S .Chemical Reactions Analysis
Acetonitrile can be used as an important synthon in many types of organic reactions . It can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . The cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals .Physical And Chemical Properties Analysis
Acetonitrile is a colorless liquid with a faint, distinct, fruity odor . It has a molecular weight of 41.053 g·mol−1, a density of 0.786 g/cm3 at 25°C, a melting point of −46 to −44 °C, and a boiling point of 81.3 to 82.1 °C . The compound “(1H-indol-3-ylthio)acetonitrile” is a white waxy crystal with a molecular weight of 188.25 .Safety And Hazards
Acetonitrile is highly flammable and causes serious eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, using only non-sparking tools, avoiding breathing mist or vapors, and wearing protective gloves/eye protection/face protection .
Future Directions
The future directions of research involving acetonitrile, (1H-indol-3-ylthio)-, could involve further exploration of its synthesis methods, particularly in the field of electrochemical conversions . Additionally, the development of new compounds using acetonitrile as a building block is a promising area of research .
properties
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c11-5-6-13-10-7-12-9-4-2-1-3-8(9)10/h1-4,7,12H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJACYLXVJMNOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404895 | |
Record name | Acetonitrile, (1H-indol-3-ylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetonitrile, (1H-indol-3-ylthio)- | |
CAS RN |
61021-51-0 | |
Record name | Acetonitrile, (1H-indol-3-ylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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